molecular formula C7H14ClNO B2680843 (3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride CAS No. 2307731-43-5

(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride

Cat. No.: B2680843
CAS No.: 2307731-43-5
M. Wt: 163.65
InChI Key: NRQVPZMFWAJLTA-ZJLYAJKPSA-N
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Description

(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride is a heterocyclic compound that features a fused pyrrole and pyran ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Scientific Research Applications

Chemistry

In chemistry, (3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It serves as a model compound in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They are explored for their efficacy in treating various conditions, including cancer and infectious diseases .

Industry

Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically involves optimizing these synthetic routes for higher yields and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,4-c]pyrrole: The parent compound without the hydrochloride group.

    Pyrrolo[3,4-c]pyridine: A similar compound with a nitrogen atom in the pyran ring.

    Spiropyran: A compound with a spiro linkage between the pyrrole and pyran rings.

Uniqueness

(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-5-7-4-8-3-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQVPZMFWAJLTA-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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